Product packaging for Betaxolol(Cat. No.:CAS No. 63659-18-7)

Betaxolol

Numéro de catalogue: B1666914
Numéro CAS: 63659-18-7
Poids moléculaire: 307.4 g/mol
Clé InChI: NWIUTZDMDHAVTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Therapeutic Relevance of Betaxolol

This compound is classified as a competitive, cardioselective beta-1 (β1) adrenergic receptor antagonist. drugbank.compatsnap.comnih.gov This selectivity means it primarily targets β1-adrenergic receptors, which are predominantly located in the heart, with a more limited effect on beta-2 (β2) adrenergic receptors found in bronchial and vascular smooth muscles. drugbank.comnih.gov Research has shown that this compound exhibits no intrinsic sympathomimetic activity (ISA), meaning it does not partially activate the receptor, and it possesses minimal membrane-stabilizing activity. drugbank.comwikipedia.orgnih.gov It is also characterized as a lipophilic compound. drugbank.comnih.gov

The therapeutic relevance of this compound stems from its ability to selectively block the action of catecholamines, such as epinephrine (B1671497), at β1-receptors. drugbank.com This blockade leads to several physiological effects. In the cardiovascular system, it results in a reduction of heart rate, myocardial contractility, and cardiac output, which collectively contribute to a decrease in systolic and diastolic blood pressure. drugbank.compatsnap.comimmune-system-research.com Furthermore, by blocking β1-receptors in the juxtaglomerular cells of the kidney, this compound inhibits the release of renin, a hormone that plays a role in the constriction of blood vessels. drugbank.comimmune-system-research.com These mechanisms make it a valuable agent in the research and management of hypertension. drugbank.compatsnap.commedlineplus.gov

In the field of ophthalmology, this compound is therapeutically relevant for its application in managing glaucoma, specifically primary open-angle glaucoma, and ocular hypertension. patsnap.comwikipedia.orgimmune-system-research.com Its mechanism in the eye involves the reduction of intraocular pressure (IOP). wikipedia.org Research indicates that this effect is achieved by decreasing the production of aqueous humor, the fluid within the eye. patsnap.comwikipedia.orgimmune-system-research.com The precise mechanism for this reduction in aqueous humor production is an area of ongoing investigation. wikipedia.org The ability to lower IOP is crucial in mitigating the risk of optic nerve damage and subsequent vision loss associated with glaucoma. patsnap.comwikipedia.org

Table 1: Chemical and Pharmacokinetic Properties of this compound

Property Data
IUPAC Name (RS)-1-{4-[2-(cyclopropylmethoxy)ethyl]- phenoxy}-3-(isopropylamino)propan-2-ol wikipedia.org
Formula C18H29NO3 wikipedia.org
Molar Mass 307.434 g·mol−1 wikipedia.org
Bioavailability 89% wikipedia.orgmedscape.com
Protein Binding 50% drugbank.commedscape.com
Metabolism Primarily Hepatic drugbank.comwikipedia.org
Elimination Half-Life 14–22 hours wikipedia.orgmedscape.com

| Chirality | Racemic mixture wikipedia.org |

Historical Context of this compound Research and Development

The development of this compound is situated within the broader history of beta-adrenergic blocker research, which began in the late 1950s. revespcardiol.org Sir James Black's pioneering work led to the concept of blocking beta-adrenergic receptors to reduce myocardial oxygen demand. revespcardiol.org This research was built upon Raymond P. Ahlquist's 1948 classification of adrenergic receptors into alpha and beta types. revespcardiol.org The discovery of dichloroisoproterenol (B1670464) in 1958 provided the first proof of the existence of beta-receptors, though its own clinical development was limited. nih.gov This foundational work led to the synthesis of propranolol (B1214883), the first clinically approved beta-blocker, which is non-selective. revespcardiol.org

The pursuit of more targeted therapies led to the development of a second generation of "cardioselective" beta-blockers with a higher affinity for β1-receptors over β2-receptors. researchgate.net The first of these, practolol, was introduced in 1970 but was later withdrawn due to toxicity. nih.gov Subsequently, other β1-selective agents, including atenolol (B1665814), metoprolol (B1676517), and this compound, were successfully developed. nih.gov

This compound itself was patented in 1975 and received approval for medical use in 1983. wikipedia.org A significant publication detailing the synthesis of this compound and related compounds appeared in the Journal of Medicinal Chemistry in 1987. acs.org Research continued to define its clinical applications, leading to its approval by the U.S. Food and Drug Administration (FDA) for ocular use as a 0.5% solution (Betoptic) in 1985, followed by a 0.25% suspension formulation (Betoptic S) in 1989. wikipedia.org The development of its S-(-)-enantiomer, Levothis compound (B1674947), has also been a subject of research, with various synthesis processes being patented. google.comgoogle.com

Table 2: Key Milestones in this compound Development

Year Event
1975 This compound is patented. wikipedia.org
1983 This compound is approved for medical use. wikipedia.org
1985 FDA approves this compound 0.5% ophthalmic solution (Betoptic). wikipedia.org
1987 Key paper on the synthesis of this compound is published. acs.org

| 1989 | FDA approves this compound 0.25% ophthalmic suspension (Betoptic S). wikipedia.org |

Table 3: Compound Names Mentioned

Compound Name
Acebutolol
Alprenolol
Atenolol
Benzyl halide
This compound
This compound hydrochloride
Bisoprolol (B1195378)
Carteolol
Carvedilol (B1668590)
Dichloroisoproterenol
Epichlorohydrin
Epinephrine
Esmolol
Isopropylamine
Labetalol
Levothis compound
Levobunolol
Maleic acid
Metipranolol (B1676499)
Metoprolol
Pindolol
Practolol
Pronethalol
Propranolol
Reserpine
Sotalol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29NO3 B1666914 Betaxolol CAS No. 63659-18-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIUTZDMDHAVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63659-19-8 (hydrochloride)
Record name Betaxolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022674
Record name Betaxolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.98e-02 g/L
Record name Betaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63659-18-7
Record name Betaxolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63659-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betaxolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betaxolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAXOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ZR1R6RZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

70-72 °C, 70 - 72 °C
Record name Betaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Pharmacology of Betaxolol

Adrenergic Receptor Interactions

Betaxolol's primary mechanism of action involves its interaction with beta-adrenergic receptors. drugbank.comrxreasoner.com These receptors are key components of the sympathetic nervous system, responding to catecholamines like epinephrine (B1671497) and norepinephrine. patsnap.com

Beta-1 Adrenergic Receptor Antagonism

This compound is a selective antagonist of beta-1 (β1) adrenergic receptors. patsnap.comnih.gov These receptors are predominantly located in the heart, specifically in cardiac myocytes and the cardiac conduction system, as well as in the kidneys. nih.gov As a β1-selective blocker, this compound competitively inhibits the binding of catecholamines to these receptors. drugbank.compatsnap.com This antagonism prevents the downstream signaling cascade typically initiated by receptor activation, which involves a G-protein-coupled process that increases intracellular cyclic AMP (cAMP) and subsequent calcium ion concentration. nih.gov The result of this blockade is a reduction in heart rate, decreased myocardial contractility, and a lowering of cardiac output. drugbank.compatsnap.com this compound demonstrates no partial agonist activity, meaning it does not possess intrinsic sympathomimetic activity (ISA). wikipedia.orgdrugbank.com

Competitive Binding Kinetics at Beta-1 Adrenergic Receptors

The antagonism of β1-adrenergic receptors by this compound follows a competitive binding model. drugbank.com This means that this compound reversibly binds to the same site on the β1-receptor as endogenous catecholamines. The degree of blockade is therefore dependent on the relative concentrations of this compound and the agonist. Studies utilizing competition kinetic binding assays, which involve the simultaneous addition of a radiolabeled ligand and the competing drug (in this case, this compound) to a receptor preparation, are used to determine the kinetic parameters of this interaction. biorxiv.org Such studies confirm that this compound competes with agonists for binding to β1-adrenoceptors. nih.govnih.gov

Differential Effects on Beta-2 Adrenergic Receptors

A defining characteristic of this compound is its cardioselectivity, which stems from its differential effects on beta-2 (β2) adrenergic receptors compared to β1 receptors. nih.gov While it potently blocks β1 receptors, it has a significantly lower affinity for β2 receptors, which are found in locations such as bronchial and vascular smooth muscle. drugbank.compatsnap.com This selectivity minimizes the risk of effects mediated by β2 receptor blockade, such as bronchospasm. wikipedia.orgdrugbank.com However, it is important to note that this selectivity is dose-dependent and can be diminished at higher concentrations. droracle.ai Research indicates this compound has a 20-fold higher affinity for β1-receptors than for β2-receptors. mdpi.com

Comparative Receptor Affinity Studies with Other Beta-Blockers

The selectivity and affinity of this compound for beta-adrenergic receptors have been quantified and compared to other beta-blockers in various studies. In radioligand binding studies using bovine heart and trachea tissues, this compound demonstrated a higher beta-1 selectivity than atenolol (B1665814). nih.govnih.gov Specifically, its selectivity was found to be 2.2-fold higher than atenolol in the trachea and 2.7-fold higher in the heart. nih.govnih.gov

Further studies using recombinant human β1 and β2 receptors have allowed for precise determination of affinity and selectivity ratios. These studies confirm that this compound is a β1-selective antagonist, although other agents like bisoprolol (B1195378) may exhibit a higher selectivity ratio. nih.govproquest.com The affinity of various beta-blockers for these receptors helps to explain their clinical profiles. tandfonline.com

Beta-BlockerPrimary Receptor SelectivityNotes on Affinity
This compound Beta-1 SelectiveHigher β1-selectivity than atenolol and metoprolol (B1676517). wikipedia.orgnih.gov
Atenolol Beta-1 SelectiveLess β1-selective than this compound and bisoprolol. nih.govproquest.com
Bisoprolol Beta-1 SelectiveFound to have a very high selectivity for the β1 receptor. nih.govproquest.com
Metoprolol Beta-1 SelectiveExhibits a substantial degree of β1-receptor selectivity. proquest.com
Propranolol (B1214883) Non-selective (Beta-1 and Beta-2)Binds to both β1 and β2 receptors without significant preference. nih.govwikipedia.org
ICI 118,551 Beta-2 SelectiveUsed in research as a selective β2 antagonist. nih.gov

Mechanisms Beyond Adrenergic Receptor Blockade

While its primary effects are mediated through beta-receptor antagonism, this compound's pharmacological profile includes other mechanisms.

Renin Release Modulation Studies

This compound influences the renin-angiotensin-aldosterone system (RAAS). Beta-1 receptors are located on the juxtaglomerular cells of the kidney, and their stimulation normally leads to the release of renin. nih.gov By blocking these receptors, this compound inhibits renin secretion. drugbank.comnih.gov This reduction in plasma renin activity leads to decreased formation of angiotensin I, and subsequently angiotensin II, a potent vasoconstrictor. nih.gov This mechanism contributes to its blood pressure-lowering effects. drugbank.com Studies have prospectively assessed the humoral response to this compound and confirmed its effect on the renin-angiotensin system. nih.gov This inhibition of renin release is a key secondary mechanism of action for beta-1 selective blockers. researchgate.net

Ocular Aqueous Humor Dynamics

The regulation of aqueous humor dynamics is crucial for maintaining normal intraocular pressure. This compound influences this process primarily by reducing the production of aqueous humor.

Mechanism of Aqueous Humor Production Reduction

Aqueous humor is a clear fluid that fills the anterior and posterior chambers of the eye, providing nourishment to avascular tissues like the cornea and lens. nih.gov It is produced by the ciliary body, a structure that contains the ciliary processes responsible for its secretion. nih.gov The formation of aqueous humor involves three main processes: diffusion, ultrafiltration, and active secretion, with active secretion being the predominant contributor. nih.gov

The reduction of aqueous humor production by beta-adrenergic antagonists like this compound is a key mechanism in their therapeutic use. This effect is primarily mediated by the blockade of beta-adrenergic receptors in the ciliary epithelium. researchgate.net Studies have shown that topically applied this compound can remain in the aqueous humor for up to 48 hours, indicating a prolonged duration of action. nih.gov

Involvement of Ciliary Epithelium Beta-Adrenergic Receptors and Cyclic AMP Pathways

The ciliary epithelium, which is responsible for aqueous humor secretion, contains both beta-1 and beta-2 adrenergic receptors. nih.govnih.gov The activation of these receptors by adrenergic agonists typically leads to an increase in the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger molecule that plays a crucial role in the active secretion of aqueous humor. arvojournals.org

This compound, being a beta-1 selective antagonist, and its active single isomer, levothis compound (B1674947), exhibit a high affinity for beta-1 receptors. nih.gov Levothis compound has been shown to be significantly more potent than its dextro-isomer in inhibiting isoproterenol-induced cAMP production in human non-pigmented ciliary epithelial cells. nih.gov By blocking these beta-adrenergic receptors, particularly beta-1 receptors, this compound and its isomers reduce the intracellular levels of cAMP. arvojournals.orgnih.gov This reduction in cAMP levels is thought to be the primary mechanism leading to a decrease in the rate of aqueous humor secretion. While this compound is beta-1 selective, it also demonstrates occupancy of beta-2 receptors, which may also contribute to its effect on intraocular pressure. nih.gov

Table 1: Affinity and Functional Antagonism of Levothis compound at Adrenergic Receptors

Receptor Type Ki (nM) IC50 (nM) Selectivity
Cloned Human Beta-1 0.76 33.2 43-fold beta-1 selective (Ki)
Cloned Human Beta-2 32.6 2970 89-times beta-1 selective (IC50)
Rat Colonic Beta-3 - 709 -

Data sourced from a comparative study on the pharmacological characteristics of levothis compound. nih.gov

Voltage-Sensitive Sodium Channel Interactions

Beyond its effects on adrenergic receptors, this compound also interacts with voltage-sensitive sodium channels, a property that may contribute to its neuroprotective effects. nih.govnih.gov This interaction is distinct from its beta-blocking activity and involves direct modulation of channel function. nih.govfrontiersin.orgfrontiersin.org

Inhibition of Neurotoxin Binding to Sodium Channel Sites

Studies have demonstrated that this compound can directly interact with specific sites on voltage-sensitive sodium channels. nih.gov Specifically, it inhibits the binding of neurotoxins to site 2 of the channel in rat cerebrocortical synaptosomes. nih.govnih.gov One such neurotoxin is batrachotoxin (B49) (BTX), which binds to neurotoxin receptor site 2 and causes persistent activation of the sodium channel. researchgate.net this compound has been shown to inhibit the specific binding of a radiolabeled derivative of batrachotoxin, [³H]-batrachotoxinin-A 20-α-benzoate ([³H]-BTX-B), in a concentration-dependent manner. nih.govnih.gov

Importantly, this compound does not significantly inhibit the binding of [³H]-saxitoxin to neurotoxin receptor site 1, indicating a degree of specificity in its interaction with the sodium channel. nih.gov This suggests that this compound does not directly block the ion pore but rather modulates the channel's gating mechanism. nih.gov

Table 2: Inhibition of [³H]-BTX-B Binding by Beta-Adrenoceptor Antagonists

Compound IC50 (µM)
Propranolol > this compound
This compound 9.8
Levothis compound ≈ this compound
Levobunolol ≈ Carteolol
Carteolol Timolol (B1209231)
Timolol > Atenolol
Atenolol Weakest

Data from a study comparing the potency of various beta-adrenoceptor antagonists in inhibiting neurotoxin binding in rat cerebrocortical synaptosomes. nih.govnih.gov

Modulation of Sodium Ion Influx in Neuronal Synaptosomes

Consistent with its ability to inhibit neurotoxin binding, this compound also modulates the influx of sodium ions through voltage-sensitive sodium channels. nih.govnih.gov In rat cortical synaptosomes, this compound has been shown to inhibit veratridine-stimulated Na+ influx with a specific IC50 value. nih.govnih.gov Veratridine is a substance that opens sodium channels, leading to an influx of sodium ions.

The inhibitory effect of this compound on sodium influx is more potent than that of several other beta-blockers, including carteolol, levobunolol, timolol, and atenolol. nih.govnih.gov This direct action on sodium channels may play a role in the neuroprotective effects observed with this compound in models of ischemia and excitotoxicity. nih.govnih.gov

Allosteric Modulation Mechanisms

The interaction of this compound with the voltage-sensitive sodium channel appears to be allosteric in nature. nih.govnih.gov Saturation experiments have shown that this compound increases the dissociation constant (KD) of [³H]-BTX-B binding without affecting the maximum number of binding sites (Bmax). nih.gov Furthermore, while this compound does not affect the association kinetics of [³H]-BTX-B, it significantly accelerates the dissociation rate of the radioligand. nih.govnih.gov

These findings suggest an indirect, allosteric mode of inhibition where this compound binds to a site on the sodium channel that is distinct from the batrachotoxin binding site. nih.govnih.gov This binding then induces a conformational change in the channel that reduces the affinity of the neurotoxin binding site for its ligand. This mechanism is similar to how some local anesthetics interact with sodium channels. core.ac.ukfrontiersin.org The interaction of this compound with the sodium channel does not appear to be stereoselective, as its d- and l-isomers are equipotent. nih.gov

Potential Enzyme Inhibition Activities (e.g., NDM-1)

Recent research has identified this compound as a significant inhibitor of New Delhi metallo-β-lactamase (NDM-1). nih.gov The emergence of NDM-1 poses a considerable challenge to the efficacy of β-lactam antibiotics, as it can effectively inactivate them. nih.govnih.gov Through drug repurposing efforts, this compound, a known therapeutic for glaucoma, has been shown to inhibit the hydrolytic activity of the NDM-1 enzyme with a 50% inhibitory concentration (IC50) of 19.3 ± 0.9 μM. nih.govnih.govnih.gov This finding suggests that this compound could be developed as a potential NDM-1 inhibitor. nih.gov Studies have also demonstrated that this compound, when combined with the antibiotic meropenem (B701), exhibits in vitro bactericidal synergism against NDM-1-positive E. coli. nih.govnih.gov

Molecular Docking and Kinetic Simulation Analyses of Enzyme Binding

To understand the mechanism of inhibition, molecular docking and kinetic simulations have been employed to analyze the interaction between this compound and the NDM-1 enzyme. nih.govnih.gov These analyses revealed that this compound can form direct hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of NDM-1. nih.govnih.gov Docking calculations showed that this compound establishes close interactions with the amino groups and hydroxyl groups in the NDM-1 active site. nih.gov Specifically, the hydroxyl group of this compound interacts with the backbone amide group of Glu152, while the secondary amino group forms an attractive charge with the backbone amide of Glu152 and the side chain of Asp223. nih.gov

Stereochemical Pharmacology of this compound Enantiomers

This compound is manufactured and marketed as a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers), the (S)- and (R)-forms. mdpi.com Despite being sold as a racemate, the therapeutic activity of the drug is not equally distributed between the two isomers. mdpi.com

Enantiomeric Activity and Potency Differences (S- vs. R-isomer)

The pharmacological activity of this compound, specifically its β1-adrenergic receptor blocking capability, resides predominantly in the S-enantiomer, also known as levothis compound. mdpi.commdpi.com The S-enantiomer's efficacy is attributed to its significant structural similarities to the adrenergic hormone noradrenaline. mdpi.com In contrast, the R-enantiomer is generally considered to be responsible for most of the side effects. mdpi.comresearchgate.net The (S)-(-)-form of this compound has been identified as the effective agent in reducing intraocular pressure in patients with primary open-angle glaucoma and ocular hypertension. mdpi.com

Table 1: Enantiomeric Activity Profile of this compound

Enantiomer Primary Activity Therapeutic Relevance
(S)-Betaxolol (Levothis compound) β1-adrenergic receptor antagonist mdpi.commdpi.com Responsible for the primary therapeutic effects, such as lowering intraocular pressure. mdpi.com

| (R)-Betaxolol | Largely inactive at β1-receptors | Primarily associated with side effects. mdpi.comresearchgate.net |

Pharmacokinetics and Biotransformation Research

Systemic Pharmacokinetics

The systemic pharmacokinetic profile of betaxolol has been characterized by its high bioavailability following oral administration and a long elimination half-life. ualberta.canih.gov

This compound is well and completely absorbed from the gastrointestinal tract following oral administration. drugbank.comnih.govmdpi.com This results in a high absolute bioavailability of approximately 89% (± 5%). drugbank.comchapman.edunih.gov Research indicates that the concomitant intake of food or alcohol does not significantly affect its absorption. drugbank.commdpi.comnih.gov

After a single oral dose, peak plasma concentrations (Cmax) are typically achieved within 1.5 to 6 hours, with a mean time to peak concentration (Tmax) of about 3 hours. mdpi.comchapman.edu Studies have demonstrated a linear relationship between the dose administered and the peak plasma concentrations over a range of 5 to 40 mg. nih.govmdpi.com For a 10 mg dose, the mean peak blood concentration is reported to be 21.6 ng/mL. mdpi.com

Pharmacokinetic ParameterValue
Absolute Bioavailability89% ± 5%
Time to Peak Plasma Concentration (Tmax)1.5 - 6 hours (mean ~3 hours)
Effect of Food/AlcoholNo significant effect

Upon oral administration, this compound undergoes a minor and consistent first-pass metabolism in the liver. drugbank.comnih.govmdpi.com This limited first-pass effect contributes to its high oral bioavailability. nih.gov Specific research has quantified this effect, indicating that only about 15% of an administered dose of this compound is subject to first-pass metabolism. nih.gov

The elimination of this compound is characterized by a long half-life, which supports once-daily administration. The mean elimination half-life (t½) following single oral doses ranges from approximately 14 to 22 hours. nih.govmdpi.comchapman.edu In studies comparing different doses, the plasma elimination half-lives were measured at 11.4 (± 2.5) hours for a 10 mg dose, and 15.9 (± 4.9) hours and 15.1 (± 3.1) hours for 20 mg and 40 mg doses, respectively.

With consistent once-daily dosing, steady-state plasma concentrations are typically achieved within 5 to 7 days in individuals with normal renal function. nih.govchapman.edu this compound is approximately 50% bound to plasma proteins. drugbank.comnih.govchapman.edu

Pharmacokinetic ParameterValue
Elimination Half-Life (t½)14 - 22 hours
Time to Steady State5 - 7 days
Plasma Protein Binding~50%

This compound is eliminated primarily through hepatic metabolism. drugbank.comnih.govchapman.edu The biotransformation occurs in the liver, where it is converted into inactive metabolites. The structure of this compound, specifically the presence of a cyclopropylalkyl group, results in a slower rate of liver metabolism compared to other beta-blockers like metoprolol (B1676517). nih.gov While it is metabolized by the cytochrome P450 system, it is considered a minor substrate of the CYP1A2 and CYP2D6 isoenzymes. chapman.edu Despite being extensively metabolized by the liver, significant alterations in the clearance of this compound are generally not observed in patients with hepatic disease. nih.gov

Following metabolism in the liver, the byproducts are excreted by the kidneys. nih.gov More than 80% of an administered oral dose is recovered in the urine in the form of this compound and its metabolites. nih.govmdpi.comchapman.edu A relatively small portion, approximately 15% of the dose, is excreted as unchanged, parent drug. drugbank.comnih.govmdpi.com The remaining portion consists of metabolites that are considered to have negligible contribution to the clinical effects of the drug. drugbank.comnih.govmdpi.com Because renal excretion is a key elimination pathway, the clearance of this compound is reduced in patients with impaired renal function. nih.govchapman.edu

This compound is administered as a racemic mixture, containing both (S)- and (R)-enantiomers. nih.gov While many beta-blockers exhibit stereoselectivity in their pharmacodynamic action, research into the pharmacokinetics of this compound has shown minimal stereospecific differences. drugbank.com

A key study investigating the pharmacokinetic behavior of this compound enantiomers in healthy male subjects found no significant differences between the two enantiomers after both intravenous and oral administration. chapman.edu Following intravenous dosing, the clearance and volume of distribution were nearly identical for the enantiomers. chapman.edu Similarly, after oral administration, there were no discernible differences in maximum concentration, time to maximum concentration, bioavailability, or the apparent absorption rate constant between the (S)- and (R)-enantiomers. chapman.edu This research concludes that the pharmacokinetic profile of racemic this compound accurately reflects the behavior of its individual enantiomers. chapman.edu

Pharmacokinetic Parameters of this compound Enantiomers After a 40 mg Oral Dose chapman.edu
Parameter(S)-enantiomer (Value ± SD)(R)-enantiomer (Value ± SD)
Maximum Concentration (ng/mL)41.0 ± 8.642.0 ± 7.0
Time of Maximum Concentration (min)214 ± 59215 ± 56
Bioavailability0.89 ± 0.260.94 ± 0.23
Apparent Absorption Rate Constant (h⁻¹)1.0 ± 0.61.2 ± 0.6

Impact of Organ Impairment (Renal, Hepatic) on Pharmacokinetics

The elimination of this compound from the body is a process involving both liver metabolism and kidney excretion. fda.gov this compound is primarily metabolized in the liver into inactive metabolites, which are then excreted by the kidneys. fda.govnih.gov Consequently, the health of these organs can influence the drug's pharmacokinetic profile.

Hepatic Impairment: In individuals with hepatic disease, the clearance of this compound is not significantly altered. fda.govnih.gov Therefore, routine dosage adjustments are not typically considered necessary for patients with hepatic insufficiency. fda.govnih.gov

Renal Impairment: The clearance of this compound is reduced in patients with renal failure. fda.govnih.gov A study involving hypertensive patients with varying degrees of renal impairment demonstrated a reduction in this compound clearance that correlated with the severity of the insufficiency. fda.gov Compared to patients with mild impairment, clearance was significantly reduced by 26% in those with moderate renal impairment and by 35% in those with severe impairment. fda.gov This necessitates dosage adjustments for patients with severe renal impairment and for those undergoing dialysis. fda.govnih.govmedscape.com Despite this, chronic therapy with this compound in one study did not alter the glomerular filtration rate or renal blood flow. nih.gov

Ocular Pharmacokinetics

When administered topically to the eye, this compound undergoes a distinct set of pharmacokinetic processes.

The absorption of topically applied drugs into the eye can occur via corneal and non-corneal (conjunctival-scleral) routes. arvojournals.org The corneal route is considered a significant pathway for this compound. helsinki.fi The lipophilicity of a drug plays a crucial role in its ability to penetrate the lipoidal corneal epithelium. mdpi.com As a lipophilic compound, this compound penetrates the cornea more effectively than hydrophilic drugs like atenolol (B1665814). helsinki.fimdpi.com

Following absorption, this compound is distributed throughout the ocular tissues, generally following a concentration gradient from the anterior to the posterior of the eye. arvojournals.org The highest concentrations are found in anterior segment tissues, particularly pigmented tissues like the iris and ciliary body. nih.govarvojournals.org This suggests potential binding to uveal pigments. researchgate.net Lower concentrations are observed in posterior segment tissues. nih.govarvojournals.org

Studies measuring this compound levels in the aqueous humor of patients have provided insight into its timeline of action within the anterior chamber. The highest concentration of this compound in the aqueous humor has been observed 5-6 hours after a single instillation. nih.gov Another study measured a concentration of 731 ng/mL approximately 2.4 hours after administration. nih.gov Measurable concentrations have been detected in the aqueous humor for as long as 48 hours, which is considerably longer than typical dosing intervals. nih.govnih.gov

Table 1: this compound Concentration in Human Aqueous Humor Over Time

Time Post-InstillationMean ConcentrationReference
2.4 hours731 ng/mL nih.gov
5-6 hoursHighest Concentration nih.gov
12 hoursDetectable nih.gov
24 hoursDetectable nih.gov
47.7-48 hoursDetectable nih.govnih.gov

Topically applied ophthalmic drugs, including this compound, can be absorbed systemically. medscape.comrxlist.com Research shows that after ocular administration, this compound is rapidly absorbed into the systemic circulation. nih.gov One study in glaucoma patients revealed a biphasic concentration-versus-time curve in the plasma after a second dose, with an initial peak at approximately 8 minutes and a second, higher peak at around 210 minutes. nih.gov The mean peak plasma concentrations were 1.1 ng/mL and 2.0 ng/mL, respectively. nih.gov Detectable plasma concentrations were present even 12 hours after administration, though significant interindividual variation in systemic absorption was noted. nih.gov In a separate long-term study, the mean plasma this compound concentration was 0.59 ng/mL. arvojournals.orgnih.gov

Research has confirmed that topically applied this compound is bioavailable to the posterior tissues of the eye in both humans and monkeys. arvojournals.orgnih.gov After a minimum of four weeks of twice-daily topical administration, measurable concentrations of the compound were found in the retina, optic nerve head, and choroid. arvojournals.orgarvojournals.org

In human eyes, the highest concentrations among posterior tissues were found in the choroid, followed by the retina and then the optic nerve head. arvojournals.orgnih.gov The vitreous humor contained relatively low concentrations of this compound, suggesting it does not serve as a significant drug depot for the posterior tissues. arvojournals.org Instead, the choroid, with its substantially higher drug levels, may act as a depot source of this compound for the adjacent retina and optic nerve head. arvojournals.org

Table 2: Mean this compound Concentrations in Human Ocular Tissues After Chronic Topical Administration

Ocular TissueMean Concentration (± SD)Reference
Anterior Segment
Iris73,200 ± 89,600 ng/g arvojournals.org
Ciliary Body4,250 ± 3,020 ng/g arvojournals.org
Posterior Segment
Choroid1,290 ± 1,170 ng/g arvojournals.orgnih.gov
Retina71.4 ± 41.8 ng/g arvojournals.orgnih.gov
Optic Nerve Head31.2 ± 14.8 ng/g arvojournals.orgnih.gov
Optic Nerve8.34 ± 6.17 ng/g arvojournals.org
Vitreous Humor4.12 ± 2.82 ng/g arvojournals.org
Plasma 0.59 ± 0.32 ng/mL arvojournals.orgnih.gov

Data from phakic patients; excludes data from one aphakic patient for posterior segment tissues. arvojournals.org

Comparative studies provide context for this compound's pharmacokinetic profile. When compared in rabbits, the more lipophilic this compound and timolol (B1209231) demonstrated a greater reliance on the corneal absorption route compared to the hydrophilic atenolol, for which the non-corneal (conjunctival-scleral) route was more dominant. helsinki.fi this compound concentrations were generally higher than those of timolol and atenolol in most ocular tissues studied. helsinki.fi

A study comparing tissue distribution in cynomolgus monkeys and humans found generally similar this compound concentrations in many tissues, including the retina and optic nerve head. arvojournals.org However, choroidal and scleral concentrations were notably higher in monkeys. arvojournals.org This study also compared treated versus untreated eyes in monkeys, revealing that a substantial portion of the drug in posterior tissues was derived from local absorption, ranging from 59% in the optic nerve head to 95% in the vitreous humor. arvojournals.org

While not direct distribution studies, comparisons of this compound with other glaucoma medications like dorzolamide (B1670892) and timolol have been conducted. nih.govduke.edu One study found that while both this compound and dorzolamide lowered intraocular pressure, only dorzolamide significantly accelerated retinal dye transit in the inferotemporal quadrant, suggesting different effects on ocular hemodynamics. nih.gov

Clinical Trial Methodologies and Research Designs

Randomized Controlled Trial Designs in Betaxolol Research

Randomized controlled trials (RCTs) represent the gold standard in clinical research, and this compound has been a subject of numerous such investigations. These trials typically involve the random assignment of participants to either a this compound treatment group or a control group (placebo or active comparator) to minimize bias and allow for robust comparisons.

For instance, a randomized clinical trial evaluated topical this compound for persistent macular edema after vitrectomy and epiretinal membrane removal. In this study, 37 patients were prospectively and randomly assigned to receive either this compound or a placebo, with 19 eyes in the treatment group and 18 in the control group, followed for 6 months. wikipedia.org

In the context of ocular hypertension and open-angle glaucoma, this compound has been evaluated in multi-center, randomized, double-masked, active-controlled parallel comparison trials. One such study involved three treatment groups: Betoptic S (this compound) 0.25%, Timolol (B1209231) GFS 0.25%, and Timolol GFS 0.5%, with patients randomized in a 1:1:1 ratio. The study included a baseline phase and a treatment phase with on-therapy visits at weeks 2, 6, and 12. fishersci.ca Another long-term, multicenter, double-masked, active-controlled clinical trial, spanning 24 months, compared unoprostone (B1682063) isopropyl 0.15% with timolol maleate (B1232345) 0.5% and this compound HCl 0.5% in patients with primary open-angle glaucoma or ocular hypertension. Patients were randomized in a 2:1:1 ratio to receive unoprostone, timolol, or this compound. mims.com

For systemic hypertension, this compound has been compared to other beta-blockers like propranolol (B1214883) in double-blind, multicenter studies. These trials typically involve randomizing patients with mild to moderate essential hypertension to receive either this compound or the comparator drug, with evaluations of blood pressure and heart rate changes over several weeks. newdrugapprovals.org

Bioequivalence Study Methodologies with Clinical Endpoints

For locally acting ophthalmic products like this compound, bioequivalence studies often rely on clinical endpoints rather than systemic pharmacokinetic measurements, as systemic absorption may not be directly correlated with local therapeutic effect. The U.S. Food and Drug Administration (FDA) recommends bioequivalence studies with a clinical endpoint for this compound hydrochloride ophthalmic suspension. wikipedia.orgfishersci.pt

The design for such studies is typically randomized, double-masked, parallel, and two-arm in vivo. These studies compare the test product against a reference listed drug (RLD), with administration (e.g., one drop in both eyes twice daily) over a specified duration, such as 42 days (6 weeks). The primary endpoint for demonstrating bioequivalence in these ophthalmic studies is commonly the mean difference in intraocular pressure (IOP) of both eyes between the two treatment groups at specific time points (e.g., hour 0 and hour 2 at Day 14 and Day 42 visits). wikipedia.org This approach is justified because systemic or local pharmacokinetic measurements may not be appropriate or feasible for locally acting ophthalmic products. fishersci.pt

Assessment of Cardiopulmonary Safety in Clinical Trials

The assessment of cardiopulmonary safety is a critical component of this compound clinical trials, particularly given its classification as a beta-blocker. While this compound is cardioselective, meaning it primarily affects beta-1 receptors, methodologies are in place to monitor potential systemic effects.

In clinical trials, cardiovascular parameters such as pulse and blood pressure are routinely assessed at baseline and subsequent visits. fishersci.cawikipedia.org These measurements help to identify any clinically relevant changes from baseline. To evaluate pulmonary function, especially in patients with coexisting respiratory diseases, specific methodologies are employed. This includes measuring forced expiratory volume in one second (FEV1), forced vital capacity (FVC), and the FEV1/FVC ratio. wikipedia.orgguidetopharmacology.orgnih.gov Some studies also incorporate a bronchial challenge with methacholine, a non-specific bronchoconstricting agent, to assess bronchial reactivity before and after this compound therapy. wikipedia.org These rigorous assessment methods help to differentiate this compound's cardiopulmonary profile from non-selective beta-blockers. guidetopharmacology.org

Ocular Outcome Measures in Clinical Studies (e.g., Visual Acuity, Macular Edema Area)

In clinical studies involving this compound, a range of ocular outcome measures are utilized to quantify its therapeutic effects. The primary focus often lies on parameters relevant to its indications, such as intraocular pressure (IOP), visual acuity, and macular edema.

Intraocular pressure (IOP) is a key endpoint in studies for glaucoma and ocular hypertension. IOP is typically measured at various time points throughout the study period, such as at baseline, and at specific intervals like 0, 2, 8, and 12 hours post-administration. mims.com Clinical studies have shown that topical this compound can reduce mean intraocular pressure by approximately 25% from baseline. nih.govguidetopharmacology.org

Visual acuity is another crucial outcome, especially in studies investigating this compound's effect on macular conditions. Best-corrected visual acuity (BCVA) is commonly measured, often expressed in logarithm of the minimal angle of resolution (logMAR) units. wikipedia.org For instance, in a randomized clinical trial for persistent macular edema, mean changes in logMAR of visual acuity were tracked over 3 and 6 months. wikipedia.org

Macular edema area is quantitatively assessed using imaging techniques. Digital measurement on serial fluorescein (B123965) angiograms is one method used to evaluate changes in the area of macular edema. wikipedia.org Optical Coherence Tomography (OCT) is also a valuable tool for detecting macular thickening and fluid accumulation, and studies have shown that macular thickening measured by OCT correlates well with visual acuity. mims.com Other ocular parameters assessed in clinical trials include pupil size, cup-to-disk ratio, and visual fields. mims.com

The following table summarizes some key ocular outcome measures and their assessment methods:

Ocular Outcome MeasureAssessment Method(s)
Intraocular PressureTonometry (measured at various time points)
Best-Corrected Visual AcuityLogarithm of the Minimal Angle of Resolution (logMAR)
Macular Edema AreaDigital measurement on fluorescein angiograms, Optical Coherence Tomography (OCT)
Pulmonary FunctionForced Expiratory Volume in one second (FEV1), Forced Vital Capacity (FVC), FEV1/FVC ratio, Methacholine challenge
Cardiovascular ParametersPulse, Blood Pressure

Comparative Study Designs against Other Therapeutic Agents

Comparative study designs are essential for positioning this compound within the therapeutic landscape by assessing its efficacy and safety relative to other established agents. These studies often employ randomized, double-masked, and active-controlled methodologies.

A common comparator for this compound in ocular hypotensive studies is timolol, a non-selective beta-blocker. Trials comparing this compound with timolol have been designed as double-masked clinical trials to assess their respective efficacies and systemic effects. guidetopharmacology.orgnih.gov For example, a multi-center, randomized, double-masked, active-controlled trial compared this compound 0.25% with Timolol GFS 0.25% and 0.5%. fishersci.ca Another 24-month clinical trial compared this compound HCl 0.5% with unoprostone isopropyl 0.15% and timolol maleate 0.5% in patients with glaucoma or ocular hypertension. mims.com These studies often measure intraocular pressure reduction as a primary outcome. mims.com

In the context of systemic hypertension, this compound has been compared to other beta-blockers like propranolol. A double-blind, multicenter study compared oral this compound (10 to 40 mg once daily) with propranolol (40 to 160 mg twice daily) in patients with mild to moderate essential hypertension, evaluating reductions in supine systolic and diastolic blood pressures and heart rate. newdrugapprovals.org Additionally, this compound has been studied in comparison to metoprolol (B1676517) for the prevention of perioperative atrial fibrillation in coronary surgery, utilizing open-label, randomized, multicentric designs. Combinations of this compound with diuretics like chlorthalidone (B1668885) have also been investigated, demonstrating additive antihypertensive effects.

The design of these comparative studies allows for a direct assessment of this compound's performance against existing treatments, contributing to evidence-based clinical decision-making.

Preclinical Investigations and Translational Research

In Vitro Pharmacological Characterization

In vitro studies have been fundamental in elucidating the specific molecular targets of betaxolol and its effects on cellular signaling pathways.

Receptor binding assays have quantitatively determined the affinity of this compound for its primary targets, the β-adrenergic receptors, and other channels. This compound is recognized as a selective β1-adrenergic receptor antagonist. drugbank.comwikipedia.orgfda.gov Studies comparing its enantiomers, levothis compound (B1674947) (S-isomer) and dextrothis compound (R-isomer), have shown that the pharmacological activity resides primarily in the levo-isomer. Levothis compound demonstrates a significantly higher affinity for both β1 and β2 receptors compared to dextrothis compound. ncats.io

Further research has revealed that this compound also interacts with voltage-sensitive sodium channels. It inhibits the binding of [³H]-batrachotoxinin-A 20-α-benzoate ([³H]-BTX-B) to neurotoxin site 2 on these channels in a concentration-dependent manner. nih.gov This interaction is not stereoselective, with racemic this compound and levothis compound showing similar affinity. nih.gov The compound does not, however, significantly inhibit [³H]-saxitoxin binding to neurotoxin receptor site 1. nih.gov

Table 1: Receptor and Channel Binding Affinity of this compound This table summarizes the binding affinities of this compound and its isomers to various receptors and channels as determined by in vitro assays.

As a β-adrenergic receptor antagonist, this compound's primary signaling effect is the modulation of the adenylyl cyclase pathway. Beta-1 receptor activation by an agonist typically stimulates a G-protein cascade that increases the activity of adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP). immune-system-research.comclinpgx.org this compound competitively blocks this action, thereby inhibiting cAMP production. drugbank.comnih.gov This mechanism is central to its therapeutic effect in glaucoma, where it suppresses the production of aqueous humor. immune-system-research.comnih.gov

Functional assays in cultured human non-pigmented ciliary epithelial (NPE) cells confirm this action. Levothis compound was found to be a potent antagonist of isoproterenol-induced cAMP production, being considerably more powerful than dextrothis compound. ncats.io Interestingly, while some effects of beta-blockers are linked to cAMP modulation, the neuroprotective actions of this compound are thought to be elicited through mechanisms independent of β-adrenoceptor interaction and subsequent cAMP signaling. nih.gov

Table 2: Inhibition of Isoproterenol-Induced cAMP Production by this compound Enantiomers This table shows the inhibitory constants (Ki) of this compound enantiomers against cAMP production stimulated by isoproterenol (B85558) in cultured human NPE cells.

Animal Model Studies

Translational research using various animal models has been crucial for understanding the physiological effects of this compound in cardiovascular, ocular, and neurological systems.

In animal models, this compound demonstrates the classic hemodynamic effects of a β1-selective blocker. Clinical pharmacology studies in animal models have shown that this compound reduces resting and exercise heart rate, cardiac output, and both systolic and diastolic blood pressure. drugbank.comfda.gov In pithed rat models, this compound effectively inhibited the increase in heart rate caused by β-adrenoceptor partial agonists, confirming its antagonist activity at the β1-receptor in vivo. nih.gov

Furthermore, research in guinea pigs has revealed that this compound possesses a direct inhibitory action on voltage-dependent Ca²⁺ channels in the smooth muscle cells of the mesenteric artery and portal vein. nih.gov This effect, which contributes to its vascular effects, was found to be independent of β-adrenoceptor blockade, as both the potent (-)-betaxolol and the weak (+)-betaxolol isomers had similar potencies for inhibiting Ca²⁺ channel currents. nih.gov

This compound's efficacy in lowering intraocular pressure (IOP) has been well-established in animal models of ocular hypertension. The primary mechanism is the suppression of aqueous humor production by the ciliary body. immune-system-research.comnih.gov In ocular hypertensive cynomolgus monkeys, levothis compound was shown to be more effective at reducing IOP than dextrothis compound, consistent with its higher receptor affinity. ncats.io

Recent formulation research has also utilized animal models. For example, a study in rabbits with normal and glaucomatous eyes demonstrated that a this compound-loaded niosomal gel formulation provided a prolonged reduction in intraocular pressure compared to standard eye drops, significantly enhancing the drug's relative bioavailability. immune-system-research.com

A significant area of preclinical research has focused on the neuroprotective properties of this compound, particularly in the context of retinal damage from ischemia and excitotoxicity—conditions relevant to glaucoma. nih.govnih.gov These protective effects are largely considered to be independent of its β-blocking activity. nih.gov

In a rat model of ischemia-reperfusion injury, induced by raising intraocular pressure, topical application of this compound was shown to attenuate the detrimental effects. nih.govnih.gov Specifically, it blunted the reduction in the b-wave of the electroretinogram and preserved choline (B1196258) acetyltransferase (ChAT) immunoreactivity in the retina. nih.gov Furthermore, this compound treatment was found to increase the retinal mRNA levels for brain-derived neurotrophic factor (BDNF), a factor known to support neuronal survival. nih.gov

Table 3: Comparative Inhibition of Veratridine-Evoked Na⁺ Influx by β-Blockers This table shows the half-maximal inhibitory concentration (IC₅₀) for various β-adrenoceptor antagonists in reducing sodium influx in rat cortical synaptosomes.

Behavioral Pharmacology Models (e.g., Anxiety-like behaviors)

This compound has been investigated in preclinical models to determine its effects on anxiety-like behaviors, particularly in the context of substance withdrawal. A study utilizing a rat model of cocaine withdrawal demonstrated that this compound can alleviate anxiety-like behaviors. nih.gov In this model, male Sprague Dawley rats were administered cocaine for 14 days, and anxiety-like behavior was assessed using the elevated plus maze test during early withdrawal. nih.gov

Animals treated with this compound during the withdrawal period showed a significant reduction in anxiety-like behavior. nih.gov This was evidenced by an increased amount of time spent in the open arms of the maze and more entries into the open arms when compared to the saline-treated control group undergoing cocaine withdrawal. nih.gov Interestingly, this compound did not show anxiolytic-like effects in control animals that had been treated chronically with saline, suggesting its efficacy is specific to the withdrawal state. nih.gov

Further investigation into the mechanism revealed that the anxiolytic-like effects of this compound in cocaine-induced anxiety may be linked to its impact on β1-adrenergic receptors in the amygdala. nih.gov During cocaine withdrawal, the expression of β1-adrenergic receptors was found to be significantly increased in the amygdala. nih.gov Treatment with this compound during this period normalized the protein expression of these receptors to levels comparable to those of control animals. nih.gov These findings suggest that the upregulation of β1-adrenergic receptors in the amygdala plays a role in the anxiety associated with cocaine withdrawal, and this compound's ability to antagonize these receptors contributes to its anxiolytic effects in this specific behavioral model. nih.gov

Table 1: Effects of this compound on Anxiety-Like Behavior in a Rat Model of Cocaine Withdrawal

Parameter Cocaine Withdrawal + Saline Cocaine Withdrawal + this compound Key Finding Reference
Time in Open Arms Decreased Significantly Increased Attenuation of anxiety-like behavior nih.gov
Entries into Open Arms Decreased Significantly Increased Attenuation of anxiety-like behavior nih.gov
Amygdalar β1-Adrenergic Receptor Expression Upregulated Decreased to control levels Normalization of receptor expression nih.gov

Anti-infective Efficacy Models

The potential of this compound as an anti-infective agent has been explored, particularly against antibiotic-resistant bacteria. Research has identified this compound as a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). mdpi.comnih.gov The NDM-1 enzyme confers resistance to a broad range of β-lactam antibiotics, posing a significant challenge in treating bacterial infections. nih.gov

In vitro studies have shown that this compound can significantly inhibit the hydrolytic activity of the NDM-1 enzyme, with a 50% inhibitory concentration (IC50) of 19.3 ± 0.9 μM. mdpi.com This inhibitory action restores the efficacy of β-lactam antibiotics. When combined with meropenem (B701), this compound demonstrated a synergistic bactericidal effect against NDM-1-positive E. coli in vitro, as determined by a checkerboard assay and temporal bactericidal curves. mdpi.com

The anti-infective efficacy of this combination was further evaluated in an in vivo model of systemic bacterial infection in BALB/c mice. mdpi.com The combined treatment of this compound and meropenem effectively reduced the mortality rate in mice infected with NDM-1-producing E. coli. mdpi.com Furthermore, this combination therapy led to a significant reduction in the bacterial load in target organs and attenuated the inflammatory response, as evidenced by decreased levels of inflammatory markers and reduced pathological damage in the liver, spleen, and intestine. mdpi.comnih.gov These findings highlight the potential for repurposing this compound as an adjunctive therapy to combat infections caused by multidrug-resistant bacteria. mdpi.com

Table 2: Anti-infective Efficacy of this compound in Preclinical Models

Model Target Key Findings Reference
In Vitro Enzyme Assay NDM-1 Enzyme Significant inhibition of hydrolytic activity (IC50 = 19.3 ± 0.9 μM). mdpi.com
In Vitro Checkerboard Assay NDM-1-positive E. coli Synergistic bactericidal effect with meropenem. mdpi.com
In Vivo Mouse Infection Model NDM-1-positive E. coli Reduced mortality, decreased organ bacterial load, and attenuated inflammation when combined with meropenem. mdpi.comnih.gov

Advanced Computational Modeling for Drug-Target Interactions

Molecular Docking and Dynamics Simulations

Advanced computational methods, such as molecular docking and molecular dynamics (MD) simulations, have been employed to elucidate the interactions between this compound and its molecular targets at an atomic level. These in silico approaches are crucial for understanding binding mechanisms and guiding the development of new therapeutics. researchgate.netcrsp.dz

Molecular docking studies have been conducted to predict the binding affinity and orientation of this compound within the active sites of various protein targets. For instance, in the context of its anti-infective properties, docking simulations showed that this compound forms stable interactions within the active site of the NDM-1 enzyme. mdpi.comnih.gov The calculations revealed that the hydroxyl group of this compound forms hydrogen bonds with the backbone amide of Glu152, while the secondary amino group engages in charge-based interactions with the backbone amide of Glu152 and the side chain of Asp223. mdpi.com Additionally, the cyclopropane (B1198618) group of this compound establishes alkyl bonds with His250, Ile35, and Lys211. mdpi.com

In another study investigating potential inhibitors for SARS-CoV-2, this compound was docked into the active site of the main protease (Mpro). rsc.org The results indicated a binding energy of -5.99 kcal/mol, suggesting a potential interaction, although other beta-blockers like carvedilol (B1668590) and nebivolol (B1214574) showed stronger binding affinities. rsc.orgnih.gov

Molecular dynamics simulations have been used to further investigate the stability of these computationally predicted drug-target complexes over time. For the this compound-NDM-1 complex, a 150 ns MD simulation demonstrated that this compound remained stably bound within the active hydrolysis center of the enzyme. mdpi.com The root-mean-square deviation (RMSD) of the complex stabilized after 22 ns, indicating the formation of a stable interaction. mdpi.com Similarly, MD simulations have been used to investigate the binding stability of this compound to the KIR6.2 channel pore, identifying potential binding sites and evaluating their stability through multiple simulation replicas. researchgate.net These computational models provide valuable insights into the dynamic nature of drug-receptor interactions and can clarify potential mechanisms of action. mdpi.comresearchgate.net

Table 3: Summary of Molecular Docking and Dynamics Simulation Studies for this compound

Target Protein Study Focus Docking Binding Energy (kcal/mol) Key Interacting Residues MD Simulation Findings Reference
NDM-1 Anti-infective Not explicitly stated as a single value Glu152, Asp223, His250, Ile35, Lys211 Stable binding of this compound in the active site over 150 ns. mdpi.comnih.gov
SARS-CoV-2 Mpro Antiviral -5.99 Not specified Not performed for this compound in this study. rsc.org
KIR6.2 Channel Ion Channel Modulation Not specified Not specified Investigated stability of this compound in different binding sites. researchgate.net
Tau Protein Neurodegenerative Disease -5.28 Not specified Suggested as a potential inhibitor for further study. researchgate.net

Pharmacogenomics and Inter Individual Variability Research

Cytochrome P450 Enzyme Polymorphism (e.g., CYP2D6) and Metabolism

The role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolism of betaxolol has been a subject of investigation, with some conflicting findings in the literature. While some sources classify this compound as being independent of the CYP2D6 metabolic pathway, other evidence suggests it is a minor substrate of both CYP1A2 and CYP2D6, as well as an inhibitor of CYP2D6 nih.gov.

Despite the debate over its primary metabolic route, clinical research has demonstrated an association between a specific polymorphism in the CYP2D6 gene and the therapeutic efficacy of this compound in patients with hypertension nih.govnih.gov. A study involving 81 patients with arterial hypertension investigated the impact of the Pro34Ser (also referred to as Ser34Pro or C100T) polymorphism of the CYP2D6 gene. The findings indicated that the efficacy of this compound was significantly associated with this specific genotype nih.govnih.gov. Patients carrying the Pro allele (Ser/Pro genotype) were found to be more sensitive to this compound therapy, exhibiting a more pronounced therapeutic response compared to homozygous carriers of the Ser allele (Ser/Ser genotype) nih.govnih.gov. The researchers suggested that this enhanced sensitivity in carriers of the Pro allele could be related to a lower rate of metabolism of the drug nih.gov.

Genetic Factors Influencing Therapeutic Response and Variability

Beyond the enzymes that metabolize this compound, genetic variations in the drug's target receptors are crucial determinants of its therapeutic effect. This compound functions by selectively blocking beta-1 adrenergic receptors (β1-AR). Therefore, polymorphisms in the gene that codes for this receptor, ADRB1, can alter the receptor's structure and function, thereby influencing how effectively this compound can bind to it and exert its effects.

Two common single nucleotide polymorphisms (SNPs) in the ADRB1 gene have been extensively studied in relation to beta-blocker response: Ser49Gly (a serine to glycine substitution at codon 49) and Arg389Gly (an arginine to glycine substitution at codon 389). The Arg389Gly polymorphism, in particular, has been associated with the clinical efficacy of this compound, especially in the context of its topical use for glaucoma and ocular hypertension nih.govnih.govmdpi.com. The Arg389 variant of the receptor is believed to have a higher basal and stimulated activity compared to the Gly389 variant, which may influence the magnitude of response to a receptor blocker like this compound.

In addition to the primary target receptor, polymorphisms in the beta-2 adrenergic receptor gene (ADRB2), such as the Gln27Glu polymorphism, have also been investigated and associated with the ocular hypotensive response to topical this compound nih.gov.

Genotype-Phenotype Correlations in this compound Efficacy

The link between specific genetic variants (genotype) and the observable clinical response (phenotype) has been quantified in several research studies, providing concrete evidence of pharmacogenomic influence.

In the treatment of hypertension, the CYP2D6 Pro34Ser polymorphism was directly correlated with changes in heart rate (HR) and blood pressure (BP). A study found that carriers of the Ser/Pro genotype experienced a significantly greater reduction in resting HR than carriers of the Ser/Ser genotype nih.govnih.gov. Furthermore, the Pro allele carriers also showed a more significant decline in mean daytime systolic blood pressure nih.gov.

Table 1: Influence of CYP2D6 Pro34Ser Genotype on this compound Response in Hypertensive Patients

ParameterGenotypeMean Changep-value
Resting Heart Rate Ser/Ser-18.4 ± 2.01 beats/min0.023
Ser/Pro-32.6 ± 4.77 beats/min
Maximal Exercise Heart Rate Ser/Ser-24.0 ± 2.59 beats/min0.043
Ser/Pro-30.1 ± 3.05 beats/min
Mean Daytime Systolic BP Ser/Ser-5.2 ± 2.27 mmHg0.001
Pro Allele Carriers-21.0 ± 2.55 mmHg

Data sourced from a study on patients with arterial hypertension nih.gov.

For the treatment of ocular hypertension and glaucoma with topical this compound, the ADRB1 Arg389Gly polymorphism is a key predictor of response. Multiple studies have shown that individuals homozygous for the arginine allele at codon 389 (Arg389Arg) exhibit a significantly greater reduction in intraocular pressure (IOP) compared to carriers of the glycine allele (Gly389 carriers) nih.govnih.gov. This suggests that the Arg389 homozygote genotype is associated with a more favorable therapeutic response to topical this compound nih.gov. One study also found that the Gln27 polymorphism of the ADRB2 gene was associated with a greater hypotensive response compared to the Glu27 variant nih.gov.

Table 2: Correlation of ADRB1 Arg389Gly Genotype with this compound-Induced IOP Reduction

GenotypeMean IOP Reductionp-value
Arg389 Homozygotes -3.4 mmHg0.0009
Gly389 Carriers -1.5 mmHg
Arg389 -2.9 ± 1.1 mmHg<0.001
Gly389 -0.7 ± 0.4 mmHg

Data compiled from studies in normal, non-glaucomatous volunteers and healthy subjects nih.govnih.gov.

Interestingly, the same study that identified the strong association with the CYP2D6 polymorphism in hypertensive patients did not find a significant link between the ADRB1 Arg389Gly polymorphism and the dynamics of systolic or diastolic blood pressure in response to this compound nih.gov. This highlights that the pharmacogenomic predictors of this compound efficacy can be specific to the clinical indication for which it is used.

Advanced Drug Delivery Systems Research for Betaxolol

Research into advanced drug delivery systems for the chemical compound Betaxolol is primarily focused on overcoming the limitations of conventional ophthalmic solutions, such as poor bioavailability due to rapid precorneal elimination. nih.govjapsonline.com The core objective is to develop formulations that can provide sustained and controlled release of this compound, thereby enhancing its therapeutic efficacy. nih.gov

Drug Interactions and Mechanistic Toxicology Research

Pharmacokinetic Drug Interactions (e.g., with Diuretics)

Betaxolol undergoes primary metabolism in the liver, with approximately 15% of the administered dose excreted unchanged via the kidneys. Its absorption following oral administration is complete, exhibiting an absolute bioavailability of approximately 89% ± 5%, which remains unaffected by food or alcohol intake drugbank.com.

While specific comprehensive pharmacokinetic drug interaction studies for this compound are limited, certain interactions have been noted. For instance, coadministration with cimetidine (B194882) or nifedipine (B1678770) has not been shown to alter this compound's pharmacokinetics fda.gov. Similarly, the concomitant use of oral anticoagulants like warfarin (B611796) does not potentiate warfarin's anticoagulant effect fda.gov.

However, drugs that influence hepatic enzyme CYP2D6 metabolism, such as bupropion (B1668061) or eliglustat, can increase the plasma levels of this compound medscape.com. Conversely, substances like amobarbital, butabarbital, and armodafinil (B1684309) can decrease this compound levels by enhancing its metabolism medscape.com. Antacids containing aluminum hydroxide (B78521) or calcium carbonate may decrease this compound levels by inhibiting its gastrointestinal absorption, suggesting a need to separate administration by at least two hours medscape.com.

In the context of diuretics, this compound can be used concomitantly with thiazide-type diuretics, and their combined blood pressure-lowering effects appear to be additive fda.govnih.gov. However, some diuretics, such as bumetanide, bendroflumethiazide, and cyclopenthiazide, may interact with this compound regarding serum potassium levels, though the exact effect of these interactions is not always clear medscape.com.

Potential Pharmacodynamic Drug Interactions

Pharmacodynamic interactions with this compound primarily stem from additive effects on physiological parameters, particularly heart rate and blood pressure.

Table 1: Potential Pharmacodynamic Drug Interactions with this compound

Interacting Drug Class/AgentMechanism of InteractionPotential OutcomeCitation
Other Antihypertensive Agents (e.g., calcium channel blockers, ACE inhibitors)Pharmacodynamic synergism leading to enhanced blood pressure lowering.Increased risk of hypotension. fda.govmedscape.compatsnap.com
Calcium Channel Blockers (e.g., verapamil, diltiazem)Additive negative effects on heart rate, AV conduction, and/or cardiac contractility; increased risk of left ventricular failure and AV conduction abnormalities.Bradycardia, hypotension, AV block, prolonged PR interval, complete heart block. fda.govmedscape.comnih.gove-lactancia.orgpdr.net
Antiarrhythmic Medications (e.g., amiodarone, disopyramide, quinidine)Additive negative chronotropic properties; increased risk of bradycardia.Bradycardia, cardiac arrhythmias. medscape.compatsnap.comnih.gove-lactancia.orgpdr.net
Catecholamine-Depleting Drugs (e.g., reserpine)Additive effect on adrenergic blockade.Hypotension, pronounced bradycardia, vertigo, syncope, postural hypotension. fda.govnih.gove-lactancia.orgrxlist.com
Clonidine (B47849)Pharmacodynamic synergism; selective beta-blocker administration during withdrawal from centrally acting alpha agonists may result in rebound hypertension.Rebound hypertension upon clonidine withdrawal; additive sympatholytic action may worsen sinus node dysfunction and AV block. medscape.comnih.govdrugs.com
Digitalis Glycosides (e.g., digoxin)Both slow atrioventricular conduction and reduce heart rate.Increased risk of bradycardia. nih.govnih.gove-lactancia.org
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)May reduce the antihypertensive effect by inhibiting renal prostaglandin (B15479496) synthesis.Diminished antihypertensive activity. patsnap.compdr.net
Alpha-Blockers (e.g., doxazosin, alfuzosin)Additive anti-hypertensive channel blocking.Orthostatic hypotension. drugbank.commedscape.compdr.net
Beta-Adrenergic Blocking Agents (ophthalmic or oral)Additive effects on intraocular pressure or systemic beta-blockade.Potentiation of effects, close observation recommended. e-lactancia.orgrxlist.comdrugs.com
Cholinesterase Inhibitors (e.g., donepezil, rivastigmine, cevimeline)Increased vagal tone may produce bradycardia, hypotension, or syncope.Increased risk of bradycardia, hypotension, syncope. pdr.net

Comparative Analysis of Systemic Adverse Effect Mechanisms (vs. Non-selective Beta-blockers)

This compound is classified as a selective beta-1 adrenergic receptor blocker, meaning it primarily targets beta-1 receptors found predominantly in the heart drugbank.compatsnap.comnih.govpatsnap.com. This selectivity is a key differentiator from non-selective beta-blockers, which antagonize both beta-1 and beta-2 receptors wikipedia.org. While this compound is considered cardioselective, this selectivity is not absolute and can diminish at higher doses, leading to some antagonism of beta-2 and beta-3 receptors nih.gov.

The beta-1 selectivity of this compound contributes to its ability to mitigate certain cardiopulmonary systemic effects commonly associated with non-selective beta-blockers. By primarily inhibiting beta-1 receptors, this compound reduces heart rate and myocardial contractility, leading to a decrease in cardiac output and blood pressure drugbank.compatsnap.compatsnap.com.

A significant advantage of this compound's selectivity is its minimized risk of bronchoconstriction, a common concern with non-selective beta-blockers that also target beta-2 receptors in bronchial smooth muscles nih.govpatsnap.comtaylorandfrancis.com. While caution is still advised for patients with bronchospastic diseases, low doses of this compound may be used with less risk of exacerbating respiratory issues compared to non-selective agents like timolol (B1209231) fda.govnih.govpatsnap.comwikipedia.orgtaylorandfrancis.com. Clinical evidence suggests that this compound has less effect on cardiac and pulmonary function than non-selective beta-blockers taylorandfrancis.com.

Beta-blockers, including this compound, can influence metabolic processes. A notable concern with beta-blockers in diabetic patients is their potential to mask the symptoms of hypoglycemia, particularly tachycardia fda.govnih.govrxlist.comwikipedia.org. However, unlike non-selective beta-blockers, this compound does not prolong insulin-induced hypoglycemia fda.gov.

Impact of this compound on Ocular Perfusion Pressure and Blood Flow

This compound, particularly in its ophthalmic formulation, is utilized to reduce intraocular pressure (IOP) in conditions like glaucoma by decreasing the production of aqueous humor patsnap.come-lactancia.orgrxlist.compatsnap.comnovartis.com. Beyond its IOP-lowering effect, research has investigated this compound's impact on ocular perfusion pressure and blood flow, which are crucial for optic nerve health.

Studies have shown that this compound may have a vasodilatory effect on human retinal arterioles karger.com. In comparison to non-selective beta-blockers like timolol, this compound has been observed not to reduce ocular blood flow after single-dose administration and after long-term treatment karger.com. Some research indicates that this compound may even improve ocular blood flow parameters. For instance, in one study, this compound treatment led to a significant increase in ciliary body blood flow (CiBF) and retinal blood flow (RBF) in rabbits, whereas non-selective beta-blockers tended to decrease them or cause no significant change tandfonline.com. This suggests that this compound might be more suitable for maintaining retinal blood flow in situations with low perfusion tandfonline.com.

Table 2: Comparative Effects of this compound and Timolol on Ocular Blood Flow

ParameterThis compound Effect (vs. Baseline/Control)Timolol Effect (vs. Baseline/Control)Citation
Retinal Blood Flow (RBF)Tended to increase; no significant alteration in some studies.Tended to decrease or no significant alteration. karger.comtandfonline.comresearchgate.net
Pulsatile Choroidal Blood Flow (CBF)Remained stable or tended to increase; no significant alteration in some studies.Decreased significantly in some long-term studies. karger.comtandfonline.comresearchgate.net
Ciliary Body Blood Flow (CiBF)Tended to increase.Decreased. tandfonline.com
Ocular Perfusion PressureMay improve.May decrease. taylorandfrancis.comarvojournals.org

Topically applied this compound has been shown to be bioavailable to posterior ocular tissues, including the retina and optic nerve head, in both human glaucoma patients and normal monkeys, with higher concentrations in treated eyes consistent with local absorption and distribution arvojournals.org. This suggests that this compound may modify blood flow parameters at the back of the eye and potentially slow the rate of progression of visual field changes in patients arvojournals.org.

Mechanisms of Diminished Responsiveness Over Prolonged Therapy

Diminished responsiveness, or tachyphylaxis, to ophthalmic this compound after prolonged therapy has been reported in some patients, a phenomenon observed with other antiglaucoma drugs as well e-lactancia.orgnovartis.commedsafe.govt.nzhres.ca. However, long-term studies, including one involving 250 patients followed for up to three years, have shown no significant difference in mean intraocular pressure after initial stabilization, suggesting that while individual variability exists, a widespread, sustained loss of efficacy is not consistently observed e-lactancia.orgnovartis.commedsafe.govt.nzhres.ca.

The precise mechanisms underlying this occasional diminished responsiveness are not explicitly detailed in the provided search results. However, general mechanisms for beta-blocker tachyphylaxis can include receptor desensitization (downregulation or uncoupling of beta-adrenergic receptors) due to prolonged agonist exposure or other regulatory processes. Given this compound's mechanism of action as a beta-adrenergic antagonist, such receptor-level changes could theoretically contribute to a reduced therapeutic effect over time in some individuals.

Future Research Avenues and Emerging Concepts

Elucidation of Residual Undetermined Mechanisms of Action

While Betaxolol's primary mechanism of action is its selective antagonism of β1-adrenergic receptors, certain aspects of its pharmacological effects remain incompletely understood, presenting a key area for future research. drugbank.compatsnap.com Its effect on intraocular pressure (IOP) is attributed to a reduction in the production of aqueous humor, but the precise molecular pathway governing this reduction is not fully known. wikipedia.orgimmune-system-research.com

Beyond its established beta-blocking activity, research has identified that this compound interacts directly with voltage-sensitive sodium (Na+) channels. nih.gov Studies using rat cerebrocortical synaptosomes have shown that this compound inhibits the binding of batrachotoxin (B49) to neurotoxin site 2 on the Na+ channel and reduces veratridine-stimulated Na+ influx. nih.gov This action is distinct from its effect on β-adrenoceptors and may play a significant role in the compound's neuroprotective properties. nih.govresearchgate.net Further investigation is required to fully characterize this and other potential non-canonical mechanisms to build a complete picture of this compound's therapeutic actions.

Long-Term Outcomes Research in Diverse Patient Populations

The long-term efficacy and safety of this compound have been established in several clinical contexts, but there is a continuing need for research in more diverse patient populations. Current guidelines from the American Heart Association/American College of Cardiology recognize the role of beta-blockers in chronic coronary disease and post-myocardial infarction. nih.gov However, response to beta-blocker therapy can be highly variable among patients. nih.gov

Specific long-term studies have provided valuable insights. For instance, a study comparing topical this compound and Timolol (B1209231) in glaucoma patients found that both had a favorable long-term effect on visual fields, with no statistically significant difference in the change in mean retinal sensitivity between the two treatments. proquest.com Another clinical study supported the use of this compound hydrochloride ophthalmic suspension 0.25% in pediatric patients under six years of age, concluding that the benefits in treating elevated IOP outweigh the risks in this population. fda.gov Future research should aim to expand on these findings, focusing on long-term outcomes across a wider range of ethnicities, age groups, and patients with various comorbidities to refine therapeutic strategies.

Further Exploration of Neuroprotective Mechanisms in Glaucoma

A significant and promising area of research is the neuroprotective capacity of this compound in the context of glaucoma, an effect that may be independent of its primary IOP-lowering function. researchgate.neteyewiki.org Glaucoma is a progressive optic neuropathy characterized by the degeneration of retinal ganglion cells. eyewiki.org Evidence suggests that this compound's neuroprotective effect is not mediated by β-adrenoceptors but by its ability to reduce the influx of sodium and calcium through voltage-sensitive channels. nih.govnih.gov This action is thought to protect retinal neurons from the damaging effects of ischemia-reperfusion and excitotoxicity. researchgate.netnih.gov

In vitro and in vivo experiments have demonstrated that topically applied this compound can attenuate N-methyl-D-aspartate (NMDA)-induced toxicity to ganglion cells and mitigate the effects of ischemia on the retina. eyewiki.org Comparative studies have sought to rank the neuroprotective efficacy of different beta-blockers, with some research suggesting an order of this compound > metipranolol (B1676499) > timolol, which correlates with their ability to block calcium and sodium entry into neuronal preparations. nih.gov Further exploration is needed to fully delineate these neuroprotective pathways and to determine how they can be best leveraged clinically to preserve vision in glaucoma patients. eyewiki.org

Development of Enantiomerically Pure Formulations and Separation Techniques

This compound is a chiral compound, existing as two enantiomers, (S)-(-) and (R)-(+). gyanvihar.orgbohrium.com Research has shown that the pharmacological activity resides primarily in the (S)-(-)-enantiomer, which can be 50 to 500 times more potent as a β1-receptor antagonist than its (R)-counterpart. gyanvihar.org The (R)-isomer is associated more with side effects. bohrium.com This disparity drives the need for enantiomerically pure formulations and the development of efficient separation techniques.

High-performance liquid chromatography (HPLC) has emerged as a primary technique for chiral separation. nih.gov Various methods have been successfully developed, often employing chiral stationary phases (CSPs) that allow for the direct resolution of the enantiomers without derivatization. nih.govnih.gov

Below is a table summarizing some of the developed HPLC techniques for this compound enantiomeric separation:

Chiral Stationary Phase (CSP) / MethodMobile PhaseDetection MethodKey FindingsReference
Teicoplanin (Chirobiotic T)Methanol-glacial acetic acid-triethylamine (100:0.020:0.025, v/v/v)Fluorescence (Ex: 275 nm, Em: 305 nm)Baseline resolution of S- and R-betaxolol with mean retention times of 11.3 and 12.6 min, respectively. Method validated for use in tablets and ophthalmic solutions. nih.govresearchgate.net
Tris(3,5-dimethylphenylcarbamate)cellulose (Chiralcel OD)Hexane-based with a polar modifierUV DetectionExcellent resolution (Rs > 2) with high peak symmetry. Suitable for routine quality control. nih.gov
Cellulose tris(4-methylbenzoate)Normal-phase HPLCNot specifiedDirect separation without derivatization reported. nih.gov
Chiralpak IBn-hexane-ethanol (95/5, V/V), 0.2% diethylamine (B46881) (DEA)UV (274 nm) and Fluorescence (Ex: 227 nm, Em: 305 nm)Achieved a resolution of 5.26. Method was successfully applied to determine enantiomer concentrations in rabbit plasma. bohrium.com

Future work in this area will likely focus on scaling these separation processes for industrial production and developing even more efficient and sustainable chemoenzymatic routes to synthesize the desired (S)-enantiomer directly. figshare.comrsc.orgnih.gov

Repurposing of this compound for Non-Traditional Therapeutic Areas (e.g., Antimicrobial Potentiation)

Drug repurposing, or finding new uses for existing approved drugs, is an efficient strategy for therapeutic development. frontiersin.org A highly promising new avenue for this compound is its potential role in combating antimicrobial resistance. The emergence of bacteria producing New Delhi metallo-β-lactamase (NDM-1) poses a significant global health threat, as this enzyme can inactivate a broad range of β-lactam antibiotics, including last-resort carbapenems. nih.govnih.gov

A recent study demonstrated that this compound acts as a potent inhibitor of the NDM-1 enzyme. nih.gov Key findings from this research include:

Enzyme Inhibition: this compound was found to significantly inhibit the hydrolytic activity of the NDM-1 enzyme with a 50% inhibitory concentration (IC50) of 19.3 ± 0.9 μM. nih.gov

Synergistic Effect: When combined with the carbapenem (B1253116) antibiotic Meropenem (B701), this compound showed bactericidal synergism in vitro against NDM-1-positive E. coli. nih.gov

In Vivo Efficacy: In a mouse model of systemic bacterial infection, the combination of this compound and Meropenem (BET+MEM) reduced bacterial load, decreased inflammatory factors, and limited pathological organ damage. nih.gov

Molecular docking simulations suggest that this compound binds competitively to key amino acid residues in the active site of the NDM-1 enzyme. nih.gov This research establishes this compound as a promising candidate for development as an antibiotic adjuvant, potentiating the effects of existing antibiotics against multidrug-resistant bacteria. Further studies are warranted to explore its efficacy against other resistant pathogens and to optimize combination therapies for clinical use.

Personalized Medicine Approaches based on Pharmacogenomics

Pharmacogenomics, the study of how genes affect a person's response to drugs, offers a pathway to personalized medicine, potentially maximizing efficacy while minimizing adverse effects. nih.gov Research into the pharmacogenomics of beta-blockers has revealed genetic polymorphisms that can influence patient outcomes.

For this compound, a key area of investigation involves the gene encoding its primary target, the β1-adrenergic receptor (ADRB1). One study involving healthy volunteers found that individuals with the Arg389Arg genotype in the ADRB1 gene had a greater reduction in intraocular pressure after topical this compound therapy compared to carriers of the Gly389 allele. nih.gov This suggests that genotyping patients for ADRB1 polymorphisms could potentially predict their response to this compound for glaucoma.

An important distinction for this compound compared to many other beta-blockers like metoprolol (B1676517), carvedilol (B1668590), and propranolol (B1214883), is its metabolic pathway. cpicpgx.orgwikipedia.org this compound is considered to be independent of the Cytochrome P450 2D6 (CYP2D6) enzyme system for its metabolism. cpicpgx.org This is significant because the CYP2D6 gene is highly polymorphic, leading to large variations in drug metabolism and response for drugs that are substrates of this enzyme. This compound's independence from this pathway may make its pharmacokinetic profile more predictable across different patient populations. Future research will likely focus on identifying other genetic markers to create a comprehensive pharmacogenomic profile for predicting this compound response.

Advanced In Vivo Validation of Novel Drug Delivery Systems

For ophthalmic applications, conventional eye drops suffer from poor bioavailability due to rapid tear turnover and drug loss. nih.gov This has spurred the development of advanced drug delivery systems designed to improve drug retention, permeability, and therapeutic efficacy. A critical future step is the in vivo validation of these novel systems.

Several innovative platforms for this compound delivery are under investigation:

Nanoparticulate Systems: Formulations using nanoparticles, such as those made from the biocompatible polymer chitosan (B1678972), have been developed. researchgate.net These mucoadhesive nanoparticles are designed to increase precorneal residence time and improve corneal permeability. researchgate.net In one study, this compound-loaded chitosan nanoparticles showed a gradual and significant decrease in IOP in a rabbit glaucoma model compared to a marketed formulation. researchgate.net

Niosomes and Proniosomes: Vesicular systems like niosomes (lamellar structures of non-ionic surfactants) and their proniosome precursors (compact liquid crystalline structures that form niosomes upon hydration) are being explored as drug carriers. immune-system-research.comneliti.com

pH-Triggered In Situ Gels: These systems are administered as a liquid but undergo a phase transition to a gel upon instillation into the eye, triggered by the pH of the tear fluid. immune-system-research.com One study incorporated this compound-loaded niosomes into a pH-responsive gel, which demonstrated prolonged IOP reduction and significantly enhanced bioavailability in rabbits. immune-system-research.com

Multifunctional Nanoparticles: Advanced designs incorporate multiple components to enhance performance. For example, nanoparticles made with hyaluronic acid (HA) and chitosan (CS) leverage the properties of both polymers. nih.gov HA can interact with CD44 receptors on corneal epithelial cells for specific binding, while chitosan's positive charge provides strong mucoadhesion. nih.gov

The table below summarizes some of the novel delivery systems being developed for this compound.

Delivery System TypeKey ComponentsProposed AdvantageValidation ModelReference
Chitosan NanoparticlesThis compound HCl, Chitosan, Linseed oil, Span 80Improved corneal permeability and precorneal residence time. Sustained release up to 12h.Dexamethasone-induced glaucoma model in rabbits. researchgate.net
pH-Triggered Niosomal GelThis compound HCl, Niosomes, pH-sensitive polymersProlonged IOP reduction and enhanced bioavailability.Normal and glaucomatous rabbits. immune-system-research.com
ProniosomesThis compound, Cholesterol, Span 60Compact precursor for easy storage, forms niosomes upon hydration for sustained delivery.In vitro characterization and optimization using factorial design. neliti.com
Multifunctional NanoparticlesThis compound HCl, Montmorillonite (MMt), Hyaluronic acid (HA), Chitosan (CS)Enhanced mucoadhesion and potential for targeted delivery via HA-CD44 interaction.In vivo fluorescence tracer method and tear fluid pharmacokinetics. nih.gov

Future research must focus on rigorous in vivo testing of these systems to confirm their safety, biocompatibility, and long-term efficacy in clinically relevant animal models and eventually, in human trials.

Q & A

Q. What controls are critical when assessing this compound’s cardioselectivity in vivo?

  • Methodological Answer: Compare this compound’s β1-selectivity against non-selective blockers (e.g., propranolol) using isoproterenol-induced tachycardia models. Insulin-induced hypoglycemia tests confirm minimal β2 effects (e.g., no hypoglycemia prolongation). Dose adjustments (e.g., 5 mg in elderly) account for bradycardia risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Betaxolol
Reactant of Route 2
Reactant of Route 2
Betaxolol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.